Ethyl 3-ethoxy-4-hydroxybenzoate
Overview
Description
Ethyl 3-ethoxy-4-hydroxybenzoate is an organic compound with the molecular formula C11H14O4 It is a derivative of benzoic acid, characterized by the presence of ethoxy and hydroxy functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-ethoxy-4-hydroxybenzoate can be synthesized through the esterification of 3-ethoxy-4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Ethyl 3-ethoxy-4-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the formulation of various industrial products, including cosmetics and food preservatives, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of ethyl 3-ethoxy-4-hydroxybenzoate involves its interaction with biological molecules through its functional groups. The hydroxy group can form hydrogen bonds, while the ethoxy group can participate in hydrophobic interactions. These interactions can affect the compound’s binding to enzymes or receptors, influencing its biological activity.
Comparison with Similar Compounds
Ethyl 4-hydroxybenzoate: Similar structure but lacks the ethoxy group.
Methyl 3-ethoxy-4-hydroxybenzoate: Similar structure but with a methyl group instead of an ethyl group.
Propyl 3-ethoxy-4-hydroxybenzoate: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: this compound is unique due to the presence of both ethoxy and hydroxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
Ethyl 3-ethoxy-4-hydroxybenzoate, also known as ethyl p-hydroxybenzoate, is a compound that has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields, including medicine and industry.
This compound is an ester derived from p-hydroxybenzoic acid. Its molecular formula is , and it is characterized by the presence of an ethoxy group and a hydroxy group attached to a benzoate structure. This configuration allows for various interactions with biological molecules, enhancing its potential as a pharmacological agent.
Antimicrobial Properties
Numerous studies have reported the antimicrobial efficacy of this compound. It exhibits significant activity against a range of microorganisms, including bacteria and fungi. The compound disrupts microbial cell membranes and inhibits key enzymatic pathways, leading to cell death. Its antibacterial properties are notably stronger than those of traditional preservatives like sorbic acid and benzoic acid, making it a candidate for use in food preservation and cosmetics .
Antioxidant Effects
Research indicates that this compound possesses antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders . The compound enhances the levels of endogenous antioxidants such as glutathione and superoxide dismutase, contributing to its protective effects against oxidative damage .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity. This interaction may alter metabolic pathways within microbial cells or human tissues.
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with target proteins or receptors, influencing their function and activity.
- Hydrophobic Interactions : The ethoxy group enhances hydrophobic interactions, facilitating the compound's binding to lipid membranes or hydrophobic pockets in proteins.
Case Studies and Research Findings
A variety of studies have investigated the biological activities of this compound:
- Antimicrobial Study : A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as a natural preservative in food products .
- Antioxidant Study : In vitro experiments revealed that treatment with this compound significantly reduced oxidative stress markers in L6 myoblast cells subjected to hypoxic conditions. The compound increased cell viability and reduced protein oxidation levels compared to untreated controls .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl p-hydroxybenzoate | Contains a hydroxy group on the aromatic ring | Stronger antibacterial activity compared to other esters |
Methyl p-hydroxybenzoate | Methyl group instead of ethyl | Less lipophilic; different solubility properties |
Propyl p-hydroxybenzoate | Propyl group instead of ethyl | Similar antimicrobial properties but varies in potency |
Properties
IUPAC Name |
ethyl 3-ethoxy-4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-14-10-7-8(5-6-9(10)12)11(13)15-4-2/h5-7,12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLKYWZZGQXLRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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